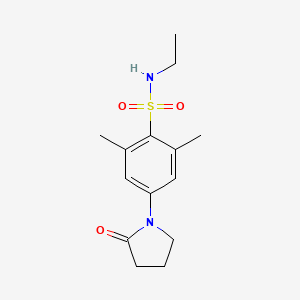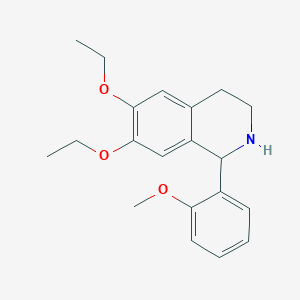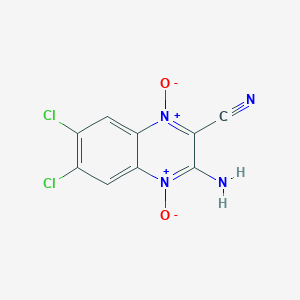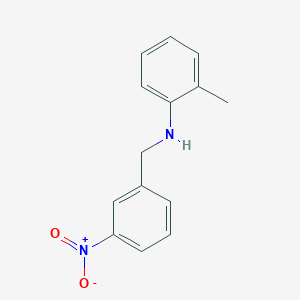![molecular formula C23H19ClN2O B15006324 12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydrobenzo[b][4,7]phenanthrolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Transformation into 1,8-diaazafluorenone derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with different functional groups.
Applications De Recherche Scientifique
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with various metals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets through its phenanthroline core. This core can chelate metal ions, forming stable complexes that can influence various biochemical pathways. The chlorophenyl group may also contribute to its biological activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-phenanthroline: A simpler phenanthroline derivative widely used as a ligand in coordination chemistry.
4,7-phenanthroline: Another phenanthroline derivative with similar chelating properties.
2,2’-bipyridine: A related compound with two pyridine rings, also used as a ligand in coordination chemistry.
Uniqueness
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its complex structure, which includes a chlorophenyl group and a tetrahydrobenzo[b][4,7]phenanthrolinone core. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H19ClN2O |
|---|---|
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C23H19ClN2O/c1-13-5-10-16-17(25-13)11-12-19-22(16)21(14-6-8-15(24)9-7-14)23-18(26-19)3-2-4-20(23)27/h5-12,21,26H,2-4H2,1H3 |
Clé InChI |
SSZCUBGNMHKNDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=C(C=C5)Cl)C(=O)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Adamantan-1-YL)-1,3-dimethyl-8-(4-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione](/img/structure/B15006254.png)
![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B15006260.png)
![6-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006265.png)
![N-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B15006269.png)

![2-Amino-6-(2-chlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B15006276.png)
![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B15006281.png)
![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)

![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15006299.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![3-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-[2-(4-hydroxyphenyl)-1,1-dimethylethyl]-3-oxopropanamide](/img/structure/B15006315.png)

